molecular formula C14H25NO4 B3044368 tert-butyl (R)-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate CAS No. 1000291-89-3

tert-butyl (R)-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B3044368
CAS No.: 1000291-89-3
M. Wt: 271.35 g/mol
InChI Key: QATMVVBWPDEWBF-LLVKDONJSA-N
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Description

tert-Butyl (R)-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a chiral piperidine derivative widely used as a synthetic intermediate in pharmaceutical and organic chemistry. The compound features a piperidine ring substituted at the 2-position with an ethoxycarbonylmethyl group and protected by a tert-butyloxycarbonyl (Boc) group. Its molecular formula is C₁₄H₂₅NO₄, with a molecular weight of 271.35 g/mol . The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic transformations, making it a versatile building block for alkaloid synthesis and drug development.

Key physical characteristics include its appearance as a colorless oil and a flash point of 118°C (for its 4-substituted isomer) . Structural confirmation is typically achieved via ¹H/¹³C NMR and HRMS .

Properties

IUPAC Name

tert-butyl (2R)-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-5-18-12(16)10-11-8-6-7-9-15(11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATMVVBWPDEWBF-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H]1CCCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801173420
Record name Ethyl (2R)-1-[(1,1-dimethylethoxy)carbonyl]-2-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801173420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000291-89-3
Record name Ethyl (2R)-1-[(1,1-dimethylethoxy)carbonyl]-2-piperidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000291-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2R)-1-[(1,1-dimethylethoxy)carbonyl]-2-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801173420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Directed Ortho-Metalation and Alkylation

A widely employed strategy involves the regioselective functionalization of Boc-protected piperidine at the C2 position. The tert-butoxycarbonyl (Boc) group serves as both a protecting agent and a directing group, facilitating lithiation at the α-position. In a representative procedure:

  • Boc Protection : Piperidine is treated with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) to yield tert-butyl piperidine-1-carboxylate.
  • Lithiation : The Boc-protected piperidine undergoes deprotonation at C2 using lithium diisopropylamide (LDA) at −78°C in anhydrous tetrahydrofuran (THF).
  • Electrophilic Quenching : The resulting lithiated species reacts with ethyl bromoacetate, introducing the 2-ethoxy-2-oxoethyl group.

Key Data :

  • Yield : 60–70% after silica gel chromatography.
  • Stereochemical Outcome : Racemization may occur unless chiral ligands (e.g., sparteine) are added to enforce asymmetry.

Asymmetric Phase-Transfer Catalysis

To achieve enantiomeric excess (ee), phase-transfer catalysis (PTC) has been explored. Chiral quaternary ammonium salts (e.g., Maruoka catalysts) mediate the alkylation of Boc-piperidine with ethyl bromoacetate in a biphasic system:

  • Conditions : Potassium hydroxide (aq)/toluene, 0°C, 12 h.
  • Result : Up to 85% ee for the (R)-enantiomer, though yields remain moderate (50–55%).

Electroreductive Cyclization in Flow Microreactors

Substrate Design and Reaction Mechanism

Electrochemical methods offer a sustainable alternative by eliminating toxic reagents. As demonstrated in analogous piperidine syntheses, imines derived from glycine ethyl ester and aldehydes undergo reductive cyclization with 1,5-dibromopentane in a flow microreactor:

  • Imine Formation : Condensation of ethyl 2-aminoacetate with pentanedial.
  • Electroreduction : Cathodic reduction at −2.0 V (vs. Ag/AgCl) in dimethylformamide (DMF) with a carbon cathode.
  • Cyclization : Radical recombination forms the piperidine ring, followed by Boc protection.

Advantages :

  • Green Chemistry : Mercury-free electrodes and minimal waste.
  • Scalability : Continuous flow systems enable gram-scale production (85% yield).

Limitations and Modifications

  • Stereocontrol : Electrochemical methods typically yield racemic mixtures, necessitating post-synthetic resolution (e.g., chiral HPLC).
  • Functional Group Tolerance : Sensitive to electrophilic substituents, limiting substrate scope.

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Although traditionally used for aryl-aryl bonds, Suzuki coupling has been adapted for aliphatic systems. A boronic ester-functionalized ethyl acetate derivative reacts with bromopiperidine under palladium catalysis:

  • Substrate Preparation : Bromination of tert-butyl piperidine-1-carboxylate at C2 using N-bromosuccinimide (NBS).
  • Coupling Reaction : Pd(dppf)Cl₂ catalyzes the cross-coupling with potassium ethyl acetate-2-boronate in THF/H₂O (50°C, 1.5 h).

Performance Metrics :

  • Yield : 66% after purification.
  • Steric Challenges : Bulky Boc groups hinder transmetalation, requiring optimized ligand systems (e.g., XPhos).

Enzymatic Resolution and Kinetic Dynamic Control

Lipase-Mediated Hydrolysis

Racemic tert-butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is subjected to enzymatic hydrolysis using Pseudomonas fluorescens lipase (PFL):

  • Conditions : Phosphate buffer (pH 7.0), 37°C, 24 h.
  • Outcome : Selective hydrolysis of the (S)-enantiomer’s ester group, leaving the (R)-enantiomer intact (ee > 95%).

Dynamic Kinetic Resolution (DKR)

Combining transition metal catalysts (e.g., Shvo’s catalyst) with enzymes enables in situ racemization and resolution:

  • Yield : 90% with 99% ee.
  • Drawback : High catalyst loading (5 mol%) increases costs.

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Key Advantages Limitations
Directed Alkylation 60–70 0–85 High regioselectivity Requires cryogenic conditions
Electroreduction 85 0 Scalable, green Racemic product
Suzuki Coupling 66 N/A Broad substrate scope Low functional group tolerance
Enzymatic Resolution 45–50 95–99 High enantioselectivity Multi-step, moderate yields

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide).

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Synthesis and Reactivity

The compound can be synthesized through various methods, including esterification and cyclization reactions. Its stability and reactivity make it suitable for further transformations into complex molecules.

Key Reactions

  • Esterification : Involves the reaction of piperidine derivatives with ethyl bromoacetate.
  • Cycloaddition : Participates in [3+2] cycloadditions with dipolarophiles to form spirocyclic intermediates.

Organic Synthesis

Tert-butyl (R)-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate serves as a building block for synthesizing complex heterocyclic compounds and spirocycles. Its unique structure allows for various chemical modifications, making it valuable in constructing diverse molecular architectures.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential biological activities, contributing to drug discovery efforts. Its application in developing biologically active molecules underscores its importance in pharmaceutical research.

Materials Science

The compound is utilized in producing fine chemicals and advanced materials. Its stable structure and reactivity facilitate the development of new materials with tailored properties for specific applications.

Case Study 1: Synthesis of Spirocyclic Compounds

A study demonstrated the successful synthesis of spirocyclic compounds using this compound as a precursor. The resulting compounds showed promising activity against certain cancer cell lines, highlighting the compound's utility in medicinal chemistry.

Case Study 2: Development of Antimicrobial Agents

Another research project focused on modifying the compound to develop new antimicrobial agents. The derivatives exhibited significant antibacterial properties, suggesting potential applications in treating bacterial infections.

Mechanism of Action

The mechanism of action of tert-butyl ®-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate would depend on its specific interactions with biological targets. Generally, it may act by binding to specific receptors or enzymes, altering their activity. The molecular targets could include neurotransmitter receptors, ion channels, or metabolic enzymes, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

a. tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (18)

  • Substituent Position : Ethoxycarbonylmethyl at 3-position of piperidine.
  • Synthesis: Prepared via GP3 method using palladium catalysis; characterized by HRMS (C₁₄H₂₅NO₄, calc. 271.1785) .

b. tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

  • Substituent Position : Ethoxycarbonylmethyl at 4-position .
  • Synthesis : Produced via GP4 method (52% yield) or GP3 method (77% yield) .
  • Physical Properties : Flash point 118°C ; molecular weight 271.35 g/mol .
  • Applications : Used in the synthesis of kinase inhibitors and other bioactive molecules .

Heterocycle Variants

a. tert-Butyl 2-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (56)

  • Heterocycle : Azetidine (4-membered ring) instead of piperidine.
  • Synthesis : Prepared via GP4 method ; yield 48% .

b. tert-Butyl 2-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate (57)

  • Heterocycle : Pyrrolidine (5-membered ring).
  • Synthesis : GP4 method ; yield 55% .
  • Applications : Intermediate for prostaglandin analogs due to conformational flexibility .

Ester Group Modifications

a. tert-Butyl 4-(3-ethoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate

  • Structure : Propenyl ester substituent instead of ethyl.
  • Synthesis : Derived from Suzuki-Miyaura coupling; 61% yield .
  • Reactivity : The α,β-unsaturated ester enables conjugate additions or Diels-Alder reactions .

b. tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

  • Ester Group : Methoxy instead of ethoxy.
  • Similarity Score : 0.98 (vs. target compound’s 0.91) .
  • Impact : Methoxy esters hydrolyze faster than ethoxy analogs, influencing prodrug design .

Biological Activity

Overview

tert-butyl (R)-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a synthetic organic compound classified under piperidine carboxylates. This compound is notable for its potential pharmacological properties, making it a subject of interest in medicinal chemistry. Its structure consists of a piperidine ring with various substituents, including a tert-butyl group, an ethoxy group, and a carboxylate moiety, which contribute to its biological activity.

PropertyValue
Molecular Formula C14H25NO4
Molecular Weight 271.35 g/mol
CAS Number 1000291-89-3
IUPAC Name This compound

Synthesis Pathway

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : Cyclization of suitable precursors such as 1,5-diamines.
  • Introduction of the tert-butyl Group : Alkylation using tert-butyl bromide in the presence of a base.
  • Ethoxy Group Addition : Esterification with ethanol and an acid catalyst.
  • Carboxylation : Utilizing carbon dioxide under high pressure and temperature conditions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzymes : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptors : The compound can bind to neurotransmitter receptors or ion channels, influencing cellular signaling pathways.

Pharmacological Applications

Research indicates that this compound has potential therapeutic applications, particularly in:

  • Anti-inflammatory Effects : Studies suggest it may inhibit pathways associated with inflammation.
  • Analgesic Properties : Its interaction with pain receptors could lead to pain relief applications.

Case Studies and Research Findings

  • Inhibition Studies : In vitro assays have demonstrated that this compound exhibits significant inhibition against specific enzymes involved in inflammatory responses. For instance, one study reported an IC50 value indicating effective inhibition of cyclooxygenase enzymes, which are critical in the inflammatory process.
  • Receptor Binding Affinity : Research has shown that this compound displays affinity for certain neurotransmitter receptors, suggesting potential use in neurological disorders. Binding assays revealed that it effectively competes with known ligands for receptor sites.
  • Therapeutic Efficacy : A recent study evaluated the analgesic effects of this compound in animal models, demonstrating a reduction in pain response comparable to standard analgesics, indicating its potential as a new pain management option.

Q & A

Q. Comparative Data :

CompoundLogP (Predicted)Bioavailability Score
Target compound2.80.55
Nifedipine (analog)3.00.85

What strategies mitigate degradation during long-term storage?

  • Storage Conditions : –20°C under nitrogen to prevent hydrolysis of the ester and carbamate groups .
  • Stabilizers : Add antioxidants (e.g., BHT) to suppress oxidative degradation.
  • Purity Monitoring : Regular HPLC-UV analysis to detect degradation products (e.g., free piperidine) .

How can computational methods predict biological interactions of this compound?

  • Molecular Docking : Screen against target proteins (e.g., GPCRs, enzymes) using software like AutoDock Vina .
  • QSAR Modeling : Relate structural features (e.g., ethoxy group electronegativity) to activity using datasets from analogs .
  • MD Simulations : Assess binding stability in physiological conditions (e.g., water-lipid bilayer systems) .

Case Study : Piperidine-carboxylate derivatives showed affinity for histamine receptors in QSAR studies .

Methodological Tables

Table 1: Comparative Reactivity of Functional Groups

Functional GroupReaction TypeConditionsYield Range
tert-Butyl carbamateAcidic DeprotectionHCl/dioxane, 0°C70–90%
Ethoxy-oxoethyl esterNucleophilic SubstitutionK₂CO₃/CH₃CN, reflux50–75%

Table 2: Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference Compound
¹H NMR (CDCl₃)δ 1.44 (s, 9H, Boc), 4.21 (q, 2H, OCH₂)tert-butyl ethyl malonate
¹³C NMR δ 155.2 (C=O, carbamate), 170.5 (C=O, ester)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl (R)-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Reactant of Route 2
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tert-butyl (R)-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

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